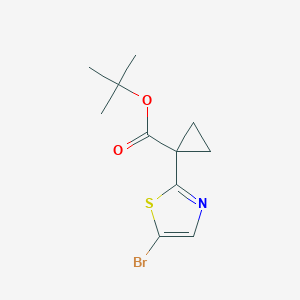
Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate
Overview
Description
Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyclopropane ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor, such as 2-aminothiazole, with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclopropanation: The cyclopropane ring is introduced by reacting the brominated thiazole with a cyclopropanecarboxylic acid derivative under appropriate conditions.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: New thiazole derivatives with different substituents at the 5-position.
Oxidation and Reduction: Thiazole derivatives with altered oxidation states or functional groups.
Hydrolysis: Cyclopropanecarboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Uniqueness
Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14BrNO2S |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H14BrNO2S/c1-10(2,3)15-9(14)11(4-5-11)8-13-6-7(12)16-8/h6H,4-5H2,1-3H3 |
InChI Key |
RTSKQXGMDSWEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-3-yl]-methanol](/img/structure/B8324832.png)
![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8324841.png)
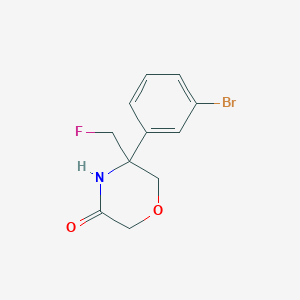
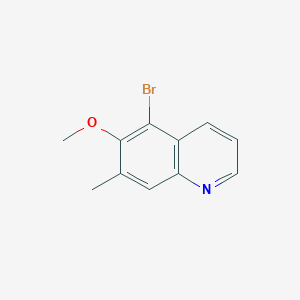

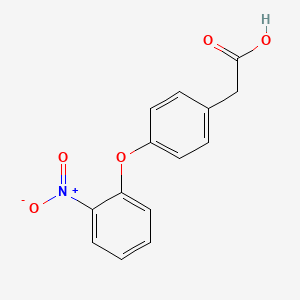
![[(1S)-1-(5-fluoropyridin-2-yl)propyl]amine](/img/structure/B8324885.png)
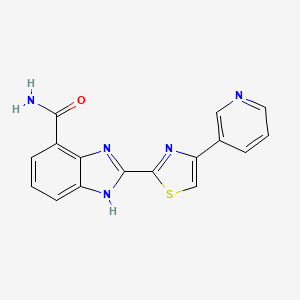
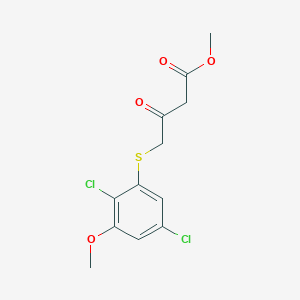
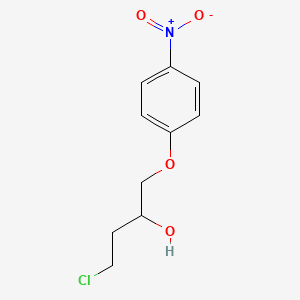

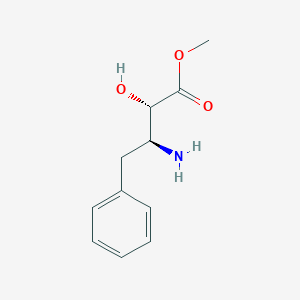
![[o-(3-Chloro-o-toluidino)-phenyl]-acetic acid](/img/structure/B8324922.png)
![2-amino-6-bromo-8-isopropyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8324923.png)
